8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile involves multiple steps, including the formation of the benzothiazine ring and the introduction of the phenoxyphenyl and fluorine groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups, resulting in new compounds with altered properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological systems.
Medicine: Researchers investigate its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other benzothiazine derivatives or fluorinated organic molecules, each with their own distinct characteristics and applications. The presence of the fluorine atom and the phenoxyphenyl group in this compound contributes to its uniqueness and potential advantages in various research and industrial applications .
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3S/c22-19-7-4-8-20-21(19)28(25,26)18(13-23)14-24(20)15-9-11-17(12-10-15)27-16-5-2-1-3-6-16/h1-12,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESKHSIVNHZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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